molecular formula C13H18Cl2N2O B7932514 (S)-2-Amino-N-(2,6-dichloro-benzyl)-3,N-dimethyl-butyramide

(S)-2-Amino-N-(2,6-dichloro-benzyl)-3,N-dimethyl-butyramide

Cat. No.: B7932514
M. Wt: 289.20 g/mol
InChI Key: SFAYRJGMRCFOSR-LBPRGKRZSA-N
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Description

(S)-2-Amino-N-(2,6-dichloro-benzyl)-3,N-dimethyl-butyramide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2,6-dichloro-benzyl)-3,N-dimethyl-butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the amide bond: This can be achieved by reacting 2,6-dichlorobenzylamine with an appropriate acid chloride or anhydride under basic conditions.

    Introduction of the amino group: The amino group can be introduced via reductive amination or other suitable methods.

    Dimethylation: The final step involves the dimethylation of the butyramide moiety, which can be achieved using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2,6-dichloro-benzyl)-3,N-dimethyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

(S)-2-Amino-N-(2,6-dichloro-benzyl)-3,N-dimethyl-butyramide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,6-dichloro-benzyl)-3,N-dimethyl-butyramide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzylamine: Shares the dichlorobenzyl moiety but lacks the amino and dimethylbutyramide groups.

    N-(2,6-Dichlorobenzyl)-3,N-dimethylbutyramide: Similar structure but without the amino group.

    2,6-Dichlorobenzamide: Contains the dichlorobenzyl and amide groups but lacks the amino and dimethyl groups.

Uniqueness

(S)-2-Amino-N-(2,6-dichloro-benzyl)-3,N-dimethyl-butyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-N-[(2,6-dichlorophenyl)methyl]-N,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O/c1-8(2)12(16)13(18)17(3)7-9-10(14)5-4-6-11(9)15/h4-6,8,12H,7,16H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAYRJGMRCFOSR-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=C(C=CC=C1Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)CC1=C(C=CC=C1Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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